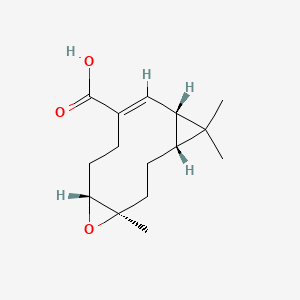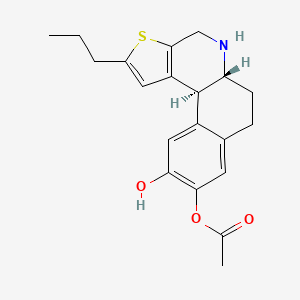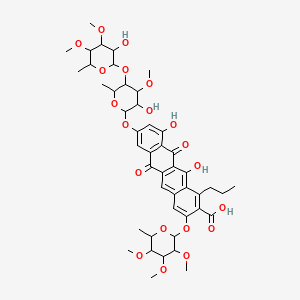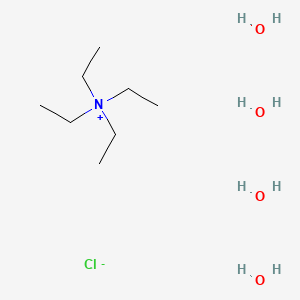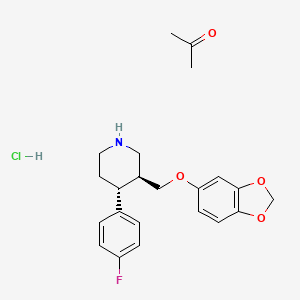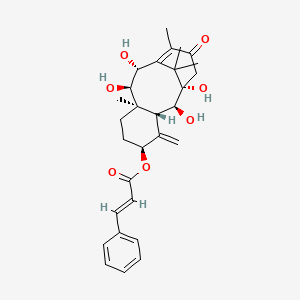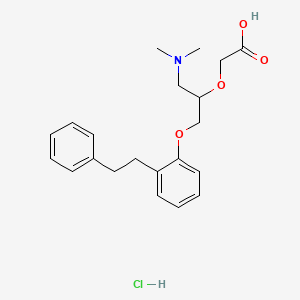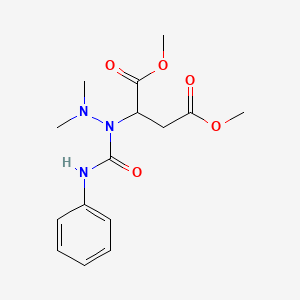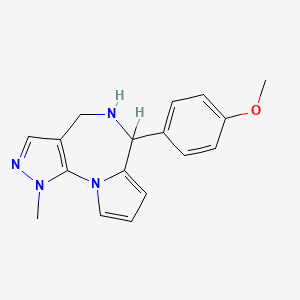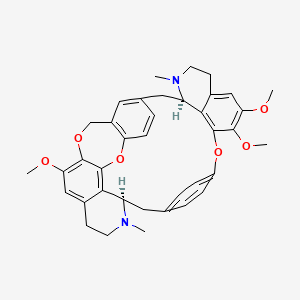
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a chemical compound known for its unique structure and properties It is a derivative of pyrazoline, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
准备方法
The synthesis of 1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the pyrazoline ring: This is achieved by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Introduction of the furan ring: The furan ring is introduced through a cyclization reaction, which can be catalyzed by acids or bases, depending on the specific reagents used.
Substitution reactions: The introduction of the p-tolyl and beta-dimethylamino-aethyl groups is typically achieved through substitution reactions. These reactions may require the use of catalysts or specific reaction conditions to ensure the desired substitution pattern.
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
科学研究应用
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of 1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid can be compared with other similar compounds, such as:
1-Phenyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid: This compound has a phenyl group instead of a p-tolyl group, which may result in different chemical and biological properties.
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-thienyl-pyrazolin-hydrochlorid: This compound has a thienyl group instead of a furan ring, which may affect its reactivity and applications.
属性
CAS 编号 |
102149-31-5 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC 名称 |
2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-6-8-16(9-7-14)21-17(18-5-4-12-22-18)13-15(19-21)10-11-20(2)3;/h4-9,12,17H,10-11,13H2,1-3H3;1H |
InChI 键 |
BJDSAWWRSZFRJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN(C)C)C3=CC=CO3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



